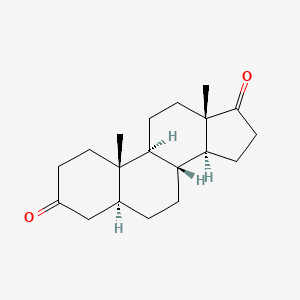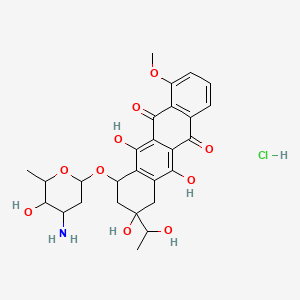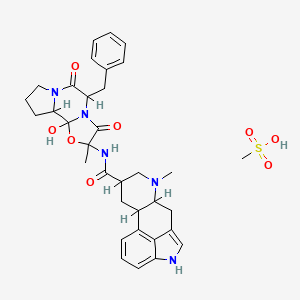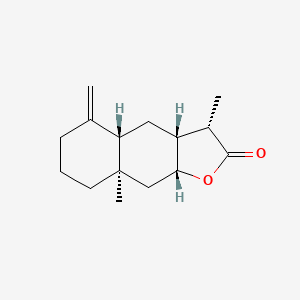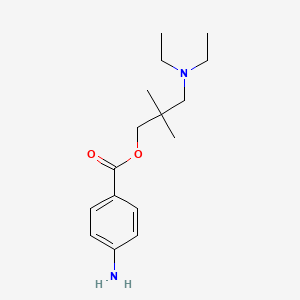
Dimethocain
Übersicht
Beschreibung
Dimethocaine, also known as larocaine, is a synthetic compound with a stimulatory effect that resembles that of cocaine, although it is less potent. It is a 4-aminobenzoic acid ester and was originally synthesized by the Hoffmann-La Roche company in 1930. Dimethocaine gained popularity in the 1930s as a local anesthetic, particularly in dentistry, ophthalmology, and otolaryngology. it was removed from the market in the 1940s due to its psychoactive effects and risk of addiction .
Wissenschaftliche Forschungsanwendungen
Dimethocaine has several scientific research applications, including:
Neurological Research: Used as a model compound to investigate the mechanisms of action and addiction potential of cocaine.
Pharmacological Research: Valued for its unique characteristics in studying various aspects of the nervous system and receptor interactions.
Psychopharmacological Research: Investigated for its stimulant properties and effects on mood and behavior.
Anesthetic Research: Studied for its local anesthetic properties and compared to other anesthetics like cocaine.
Wirkmechanismus
Dimethocaine exerts its effects primarily by inhibiting the uptake of dopamine by blocking dopamine transporters (DAT). This inhibition increases the concentration of dopamine in the synaptic cleft, leading to enhanced stimulation of dopamine receptors. The increased dopamine levels in the brain’s reward pathway contribute to the compound’s stimulatory and addictive effects .
Biochemische Analyse
Biochemical Properties
Dimethocaine’s metabolism involves cytochrome P450 enzymes (P450s), specifically P450 1A2, 2C19, 2D6, and 3A4 . These enzymes play a significant role in Dimethocaine’s biotransformation, with P450 3A4 and P450 2D6 being crucial for its hepatic clearance . Additionally, N-acetyltransferase 2 (NAT2) is responsible for Dimethocaine’s N-acetylation .
Cellular Effects
Dimethocaine influences cell function by inhibiting dopamine reuptake . This inhibition affects cell signaling pathways and cellular metabolism, particularly in the brain’s reward system .
Molecular Mechanism
Dimethocaine exerts its effects at the molecular level primarily through the inhibition of dopamine reuptake . This action is similar to that of cocaine and is facilitated by Dimethocaine’s affinity for the dopamine transporter in the nucleus accumbens .
Temporal Effects in Laboratory Settings
In laboratory settings, Dimethocaine’s effects have been studied using rat models . The main phase I reactions were ester hydrolysis, deethylation, hydroxylation of the aromatic system, and a combination of these . The main phase II reaction was N-acetylation of the p-aminobenzoic acid part of the unchanged parent compound and of several phase I metabolites .
Dosage Effects in Animal Models
The effects of Dimethocaine vary with different dosages in animal models . At a dosage of 20 mg/kg, Dimethocaine’s metabolites could be detected in rat urine .
Metabolic Pathways
Dimethocaine is involved in metabolic pathways catalyzed by cytochrome P450 enzymes . It undergoes N-deethylation and hydroxylation at the p-aminobenzoic acid part of the molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethocaine is synthesized through the esterification of 4-aminobenzoic acid with 2,2-dimethyl-3-diethylamino-1-propanol. The reaction typically involves the use of an acid catalyst and proceeds under reflux conditions. The product is then purified through recrystallization to obtain dimethocaine in its pure form .
Industrial Production Methods
In industrial settings, the production of dimethocaine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is often supplied in the form of a hydrochloride salt, which is a white crystalline powder soluble in water .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethocaine undergoes several types of chemical reactions, including:
Ester Hydrolysis: The ester bond in dimethocaine can be hydrolyzed to produce 4-aminobenzoic acid and 2,2-dimethyl-3-diethylamino-1-propanol.
Deethylation: The removal of ethyl groups from the nitrogen atom.
Hydroxylation: The introduction of hydroxyl groups into the aromatic ring
Common Reagents and Conditions
Ester Hydrolysis: Typically performed under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Deethylation: Achieved using strong acids or bases.
Hydroxylation: Often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Vergleich Mit ähnlichen Verbindungen
Dimethocaine is structurally similar to other local anesthetics such as cocaine and procaine. it is less potent than cocaine and has a different safety profile. Unlike cocaine, dimethocaine is a legal cocaine replacement in some countries and is listed under the category of “synthetic cocaine derivatives” by the European Monitoring Centre for Drugs and Drug Addiction .
Similar Compounds
Cocaine: A natural alkaloid with potent stimulatory and local anesthetic effects.
Procaine: A synthetic local anesthetic with a similar structure but different pharmacological properties.
Lidocaine: Another synthetic local anesthetic with a different mechanism of action and safety profile
Eigenschaften
IUPAC Name |
[3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13/h7-10H,5-6,11-12,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQIUQKMMPDHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
553-63-9 (hydrochloride) | |
| Record name | Dimethocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40240185 | |
| Record name | Dimethocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40240185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94-15-5 | |
| Record name | Dimethocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethocaine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40240185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3L4A6GOWZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




